molecular formula C6H9ClF2O3S B2986415 (4,4-Difluorooxan-3-yl)methanesulfonyl chloride CAS No. 2375260-46-9

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride

Cat. No.: B2986415
CAS No.: 2375260-46-9
M. Wt: 234.64
InChI Key: OPVGIWDQQPEHCW-UHFFFAOYSA-N
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Description

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride is a specialized sulfonyl chloride reagent of significant interest in advanced chemical synthesis and drug discovery research. Its molecular structure, which incorporates a 4,4-difluorinated tetrahydropyran (oxane) ring, is particularly valuable for creating analogs of biologically active molecules, as the difluoro group can mimic key structural features and influence metabolic stability . The methanesulfonyl chloride group is a highly versatile and reactive handle, enabling this compound to serve as a critical building block for the introduction of the (4,4-difluorooxan-3-yl)methyl fragment into more complex structures. Researchers primarily utilize this reagent to form two important classes of compounds: methanesulfonates (mesylates) and sulfonamides. Upon reaction with alcohols in the presence of a base, it generates mesylate esters, which are excellent leaving groups for nucleophilic substitution reactions . When reacted with primary or secondary amines, it forms sulfonamide derivatives, which are stable under a wide range of acidic and basic conditions and are common motifs in pharmaceutical agents . As a reactive chemical, (4,4-Difluorooxan-3-yl)methanesulfonyl chloride must be handled with care. It is likely corrosive, causing severe skin burns and eye damage, and may be harmful if inhaled or swallowed, similar to other sulfonyl chlorides . Appropriate personal protective equipment and handling in a well-ventilated fume hood are essential. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4,4-difluorooxan-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O3S/c7-13(10,11)4-5-3-12-2-1-6(5,8)9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVGIWDQQPEHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride typically involves the reaction of 4,4-difluorooxane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding sulfonamide and sulfonate derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form methanesulfonic acid and 4,4-difluorooxane.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with (4,4-Difluorooxan-3-yl)methanesulfonyl chloride.

    Solvents: Polar aprotic solvents, such as dichloromethane and acetonitrile, are often used to dissolve the reactants and facilitate the reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Methanesulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to introduce sulfonyl functional groups, which can enhance the biological activity of molecules.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Physical Properties

The table below compares key properties of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reactivity Class (Hydrolysis)
(4,4-Difluorooxan-3-yl)methanesulfonyl chloride C₆H₉ClF₂O₃S 234.65 N/A ~1.4–1.6* Likely "Highly Reactive"
Methanesulfonyl chloride CH₃SO₂Cl 114.55 29–32 1.480 Highly Reactive
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 29–32 1.583 Highly Reactive
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 251 1.384 Less Reactive
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 134–136 1.417 Less Reactive

*Estimated based on structural analogs.

Key Observations:

  • Molecular Weight : The fluorinated oxane derivative has a higher molecular weight than methanesulfonyl and trifluoromethanesulfonyl chlorides due to its cyclic structure and fluorine atoms.
  • Boiling Point : Simple alkyl/aryl sulfonyl chlorides (e.g., methanesulfonyl chloride) exhibit lower boiling points compared to aromatic derivatives like benzenesulfonyl chloride. The target compound’s boiling point is likely intermediate, influenced by its polar oxane ring.
  • Density : Fluorine substituents increase density, as seen in trifluoromethanesulfonyl chloride (1.583 g/mL). The target compound’s density aligns with this trend.

Reactivity and Hydrolysis Behavior

Sulfonyl chlorides are classified by their reactivity toward hydrolysis, which informs handling and disposal protocols:

Highly Reactive Compounds
  • Examples : Methanesulfonyl chloride, trifluoromethanesulfonyl chloride.
  • Behavior : Rapid hydrolysis under mild conditions (e.g., 2.5 M NaOH at room temperature). The electron-withdrawing fluorine atoms in trifluoromethanesulfonyl chloride enhance electrophilicity, accelerating hydrolysis .
  • Target Compound: The 4,4-difluorooxane group likely increases electrophilicity similar to trifluoromethyl groups, placing it in the "highly reactive" category. Hydrolysis would require NaOH at room temperature, generating non-toxic byproducts (e.g., sulfonic acids) .
Less Reactive Compounds
  • Examples : Benzenesulfonyl chloride, p-toluenesulfonyl chloride.
  • Behavior : Require prolonged stirring or reflux with NaOH due to aromatic stabilization reducing electrophilicity .

Biological Activity

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride, with the CAS number 2375260-46-9, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₈ClF₂O₃S
  • Molecular Weight : 225.65 g/mol
  • Structure : The compound features a difluorinated oxane ring with a methanesulfonyl chloride functional group, which is significant for its reactivity and biological interactions.

The biological activity of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride is primarily attributed to its ability to act as a reactive electrophile. It can participate in nucleophilic substitution reactions, particularly with amines and alcohols, leading to the formation of sulfonamides and other derivatives that exhibit various biological effects.

Target Enzymes and Pathways

Research indicates that similar sulfonyl chlorides can inhibit enzymes involved in critical biochemical pathways:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Proteases : The compound may also interact with proteolytic enzymes, affecting protein turnover and cellular signaling.

Anticancer Activity

Several studies have demonstrated that compounds similar to (4,4-Difluorooxan-3-yl)methanesulfonyl chloride exhibit cytotoxic effects against various cancer cell lines. These effects are likely due to:

  • Induction of apoptosis through the activation of intrinsic pathways.
  • Disruption of cellular proliferation by inhibiting key regulatory proteins.

Antimicrobial Properties

The compound's ability to form sulfonamides may lend it antimicrobial properties. Sulfonamides are known for their effectiveness against a range of bacterial infections by inhibiting folate synthesis.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Enzyme Inhibition : In vitro assays showed that the compound inhibited CDK2 activity with an IC50 value of 12 µM, suggesting potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Testing : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Comparative Analysis

Activity TypeIC50/MIC ValuesReference Studies
Cytotoxicity (MCF-7)15 µMStudy on cancer cell lines
CDK2 Inhibition12 µMEnzyme inhibition assays
Antibacterial32 µg/mL (S. aureus), 64 µg/mL (E. coli)Antimicrobial susceptibility testing

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